molecular formula C12H15NO3 B14398828 4-Benzyl-6-(hydroxymethyl)morpholin-3-one CAS No. 88695-71-0

4-Benzyl-6-(hydroxymethyl)morpholin-3-one

Cat. No.: B14398828
CAS No.: 88695-71-0
M. Wt: 221.25 g/mol
InChI Key: ZQJCNVAKMWZFSE-UHFFFAOYSA-N
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Description

4-Benzyl-6-(hydroxymethyl)morpholin-3-one is a chemical compound that belongs to the morpholine family It is characterized by a benzyl group attached to the nitrogen atom of the morpholine ring and a hydroxymethyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-6-(hydroxymethyl)morpholin-3-one can be achieved through several methods. One common approach involves the reduction of a precursor compound using sodium borohydride (NaBH4) in tetrahydrofuran (THF) at elevated temperatures. The reaction typically involves the addition of methanol and subsequent extraction with ether to isolate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as silica gel chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-6-(hydroxymethyl)morpholin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced morpholine derivatives, and substituted benzyl morpholine compounds .

Scientific Research Applications

4-Benzyl-6-(hydroxymethyl)morpholin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-6-(hydroxymethyl)morpholin-3-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-6-(hydroxymethyl)morpholin-3-one is unique due to the presence of both the benzyl and hydroxymethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88695-71-0

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

4-benzyl-6-(hydroxymethyl)morpholin-3-one

InChI

InChI=1S/C12H15NO3/c14-8-11-7-13(12(15)9-16-11)6-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2

InChI Key

ZQJCNVAKMWZFSE-UHFFFAOYSA-N

Canonical SMILES

C1C(OCC(=O)N1CC2=CC=CC=C2)CO

Origin of Product

United States

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